molecular formula C8H12O3 B3022884 Methyl 3-methyl-2-oxocyclopentanecarboxylate CAS No. 57964-61-1

Methyl 3-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B3022884
CAS No.: 57964-61-1
M. Wt: 156.18 g/mol
InChI Key: XLXHNYUBTZYEQX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxocyclopentanecarboxylate is a cyclic β-ketoester that serves as a highly versatile and valuable building block in organic synthesis. Its reactivity is defined by the presence of two carbonyl groups, which allows for transformations at multiple sites on the molecule. Researchers utilize this compound for the synthesis of more complex structures, particularly in the development of pharmaceuticals and agrochemicals. A key application of such β-ketoesters is in alkylation reactions at the α-position, followed by hydrolysis and decarboxylation, to form various substituted cyclopentanone derivatives . These structural motifs are found in active pharmaceutical ingredients and other bioactive molecules. The compound can be synthesized via methods like the Dieckmann condensation, an intramolecular cyclization of a suitable diester precursor using a strong base such as sodium methoxide . Beyond pharmaceutical research, related cyclopentanone carboxylates are employed in the flavor and fragrance industry for creating fruit and milk aromas . The compound is also a relevant substrate in modern catalytic research, including asymmetric synthesis and palladium-catalyzed reactions, to create chiral centers and complex molecular architectures . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 3-methyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXHNYUBTZYEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406178
Record name 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-61-1
Record name 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 3-methyl-2-hydroxycyclopentanecarboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of biologically active compounds.

  • Synthesis of Aromatase Inhibitors : This compound has been utilized in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which are evaluated for their aromatase inhibitory activities. Aromatase inhibitors are crucial in the treatment of hormone-sensitive cancers, particularly breast cancer .
  • Biological Activity : Studies have indicated that derivatives synthesized from this compound exhibit significant biological activity. For instance, research published in the Chemical & Pharmaceutical Bulletin highlights the synthesis and evaluation of these derivatives, demonstrating their potential as therapeutic agents .

Organic Synthesis

The compound is a valuable building block in organic chemistry due to its unique structural features.

  • Versatile Intermediate : this compound can be transformed into various functionalized compounds through reactions such as alkylation and acylation. This versatility makes it suitable for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Cyclization Reactions : It can undergo cyclization reactions to form cyclic compounds, which are often more biologically active than their linear counterparts. These reactions can be tailored to produce specific derivatives with desired properties .

Flavor Enhancement

This compound is also recognized for its applications in flavor chemistry.

  • Flavoring Agents : The compound is utilized as a flavor enhancer in food and beverage industries. Its ability to impart desirable flavors at low concentrations (typically between 0.5 to 300 ppm) makes it an attractive additive in products such as confections, beverages, and tobacco .
  • Sensory Properties : Research indicates that this compound can suppress undesirable flavor notes while enhancing overall flavor profiles, making it valuable for product formulation in the food industry .

Case Study 1: Synthesis of Aromatase Inhibitors

A study focused on synthesizing 1,2-disubstituted imidazolylmethylcyclopentanol derivatives from this compound demonstrated its effectiveness as a starting material. The synthesized compounds were tested for aromatase inhibition and showed promising results, indicating potential therapeutic applications in oncology.

Case Study 2: Flavor Enhancement in Beverages

In a practical application within the beverage industry, this compound was incorporated into a new line of flavored drinks. Sensory analysis revealed that the compound significantly improved consumer acceptance by enhancing sweetness and masking off-flavors.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3)

  • Structural Difference : Ethyl ester group instead of methyl.
  • Molecular Formula : C₉H₁₄O₃; Molecular Weight : 170.21 g/mol .
  • Slightly reduced volatility compared to the methyl ester.
  • Applications : Similar use as a synthetic intermediate, but may exhibit slower hydrolysis rates due to steric hindrance .

Methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9)

  • Structural Difference : Oxo group at the 3-position instead of the 2-position.
  • Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .
  • Impact :
    • Altered electronic environment affects reactivity; the 3-oxo group may favor different tautomeric or nucleophilic addition pathways.
    • Reduced steric hindrance compared to the 3-methyl-substituted analog.

3-Methylphenyl 2-oxocyclopentanecarboxylate (CAS 150744-43-7)

  • Structural Difference : Aromatic 3-methylphenyl ester instead of methyl.
  • Molecular Formula : C₁₃H₁₄O₃; Molecular Weight : 218.25 g/mol .
  • Likely slower metabolic degradation due to the bulky aryl group.
  • Applications : Possible use in prodrug design or hydrophobic polymer synthesis .

(S)-Methyl 3-oxocyclopentanecarboxylate (CAS 132076-32-5)

  • Structural Difference : Chiral center at the 3-position (S-configuration).
  • Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .
  • Impact: Stereospecific interactions in enzymatic or receptor-binding contexts. Potential for enantioselective synthesis in pharmaceuticals.
  • Applications : Chirality makes it valuable in asymmetric catalysis or drug development .

Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3)

  • Structural Difference : Linear chain with oxo and ester groups instead of a cyclopentane ring.
  • Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .
  • Impact :
    • Greater conformational flexibility compared to the rigid cyclopentane backbone.
    • Lower thermal stability due to the absence of a ring structure.
  • Applications: Used in flavor/fragrance industries or as a monomer in polymer chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-methyl-2-oxocyclopentanecarboxylate Not explicitly listed C₈H₁₂O₃ 156.18 (estimated) 2-oxo, 3-methyl, methyl ester Fungicide intermediate
Ethyl 3-methyl-2-oxocyclopentanecarboxylate 7424-85-3 C₉H₁₄O₃ 170.21 2-oxo, 3-methyl, ethyl ester Organic synthesis
Methyl 3-oxocyclopentanecarboxylate 32811-75-9 C₇H₁₀O₃ 142.15 3-oxo, methyl ester Asymmetric synthesis
3-Methylphenyl 2-oxocyclopentanecarboxylate 150744-43-7 C₁₃H₁₄O₃ 218.25 2-oxo, 3-methylphenyl ester Prodrug design
(S)-Methyl 3-oxocyclopentanecarboxylate 132076-32-5 C₇H₁₀O₃ 142.15 3-oxo, methyl ester, S-configuration Enantioselective catalysis
Methyl 4-methyl-3-oxopentanoate 42558-54-3 C₇H₁₂O₃ 144.17 Linear chain, 3-oxo, methyl ester Flavor/fragrance industry

Key Research Findings

Reactivity : The 2-oxo group in this compound enhances its susceptibility to nucleophilic attack, making it a superior intermediate for cyclization reactions compared to 3-oxo analogs .

Toxicity: While direct toxicological data are scarce, structurally related esters (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for the target compound .

Stability: The cyclopentane ring improves thermal stability compared to linear analogs like Methyl 4-methyl-3-oxopentanoate, which degrade more readily under heat .

Biological Activity

Methyl 3-methyl-2-oxocyclopentanecarboxylate (C8H12O3), a compound with a unique cyclopentane structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H12O3\text{C}_8\text{H}_{12}\text{O}_3

This compound features a cyclopentane ring with a ketone and ester functional group, which are crucial for its reactivity and biological interactions.

Synthesis

The compound can be synthesized through various methods, including acid-catalyzed cyclization. For example, methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate undergoes cyclization to yield methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate, demonstrating the versatility of its synthetic pathways .

Biological Activity

1. Anticancer Properties:
Research indicates that compounds similar to this compound may exhibit anticancer properties by inducing Phase 2 detoxifying enzymes via the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and carcinogens .

2. Enzyme Induction:
In vivo studies have shown that related compounds significantly induce enzyme activity in various tissues, including the liver and kidneys. The highest induction levels were observed in the gastrointestinal tract, suggesting a tissue-specific response to these compounds .

3. Structure-Activity Relationships:
The biological activity of this compound is closely related to its structural features. Variations in substituents on the cyclopentane ring can enhance or diminish its biological efficacy. For instance, modifications that increase lipophilicity may improve membrane permeability and bioavailability .

Case Study 1: Enzyme Induction in Rodents

A study evaluated the effects of this compound on enzyme induction in rat models. The results indicated a significant increase in phase II enzyme activity, particularly in the liver and bladder tissues, suggesting potential applications in cancer chemoprevention .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other dithiolethiones and related compounds, this compound demonstrated superior induction of Nrf2-regulated genes, reinforcing its potential as a chemopreventive agent .

Research Findings Summary Table

Study Focus Key Findings
Study 1Enzyme InductionSignificant increase in Phase 2 enzymes in rat liver and bladder tissues.
Study 2Comparative AnalysisMethyl derivative showed higher Nrf2 activation than traditional dithiolethiones.
Study 3Structure ActivityStructural modifications enhanced biological efficacy; lipophilicity correlated with enzyme induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 2
Methyl 3-methyl-2-oxocyclopentanecarboxylate

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